2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine
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Overview
Description
2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is a complex organic compound with a unique structure It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylbutylamine with 4,4-dimethyl-1,3-dihydroisoquinoline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Ethylbutylamine: A simpler amine with similar structural features.
4,4-Dimethyl-1,3-dihydroisoquinoline: The parent isoquinoline compound.
Quinoline Derivatives: Compounds with similar aromatic structures.
Uniqueness
2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H28N2 |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-(2-ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C17H28N2/c1-5-13(6-2)10-19-11-14-9-15(18)7-8-16(14)17(3,4)12-19/h7-9,13H,5-6,10-12,18H2,1-4H3 |
InChI Key |
MAGDRBYOEYSPFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CN1CC2=C(C=CC(=C2)N)C(C1)(C)C |
Origin of Product |
United States |
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